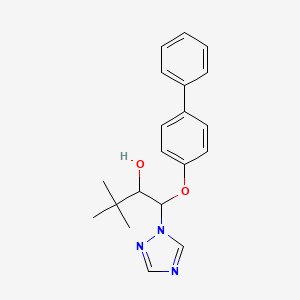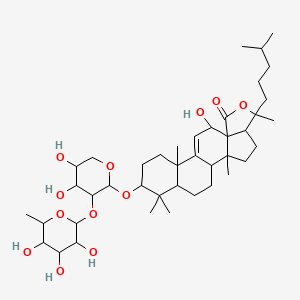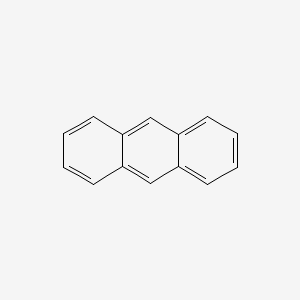
Aroplatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aroplatin, also known as cis-bisneodecanoato-trans-R,R-1,2-diaminocyclohexane platinum II, is a chemotherapeutic platinum analogue. It is the first liposomal platinum formulation to enter clinical trials. Structurally, it is similar to oxaliplatin, a well-known platinum-based drug used in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aroplatin is synthesized through a series of chemical reactions involving platinum and organic ligands. The primary synthetic route involves the reaction of platinum with neodecanoic acid and trans-R,R-1,2-diaminocyclohexane. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, this compound is produced using liposomal technology. The thin-film hydration method is commonly employed, where lipid components and the drug are dissolved in an organic solvent. The solvent is then evaporated, and the resulting film is rehydrated in an aqueous solvent to form liposomes containing this compound .
Análisis De Reacciones Químicas
Types of Reactions: Aroplatin undergoes various chemical reactions, including substitution and coordination reactions. These reactions are crucial for its activation and interaction with biological targets.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include neodecanoic acid, trans-R,R-1,2-diaminocyclohexane, and platinum salts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the reactions involving this compound include its active platinum complexes, which are responsible for its chemotherapeutic effects. These complexes interact with DNA, leading to the inhibition of DNA synthesis and cell division .
Aplicaciones Científicas De Investigación
Aroplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying platinum-based drug interactions. In biology and medicine, this compound is primarily used in cancer research and treatment. It has shown efficacy in inhibiting the growth of various tumors, including colorectal cancer and liver metastasis . In industry, this compound is used in the development of advanced drug delivery systems, such as liposomal formulations, to improve the bioavailability and efficacy of chemotherapeutic agents .
Mecanismo De Acción
Aroplatin exerts its effects by forming reactive platinum complexes that interact with DNA. These complexes cause intra- and inter-strand cross-linkages of DNA molecules, leading to the inhibition of DNA synthesis and cell division. The molecular targets of this compound include DNA and various cellular enzymes involved in DNA repair and replication .
Comparación Con Compuestos Similares
Aroplatin is structurally similar to oxaliplatin, another platinum-based chemotherapeutic agent. this compound has unique properties that distinguish it from other similar compounds. For instance, its liposomal formulation enhances its bioavailability and reduces its toxicity compared to traditional platinum-based drugs . Other similar compounds include cisplatin and carboplatin, which also form reactive platinum complexes but differ in their chemical structures and pharmacokinetic properties .
Propiedades
Número CAS |
114488-24-3 |
|---|---|
Fórmula molecular |
C26H52N2O4Pt |
Peso molecular |
651.8 g/mol |
Nombre IUPAC |
(1R,2R)-cyclohexane-1,2-diamine;7,7-dimethyloctanoate;platinum(2+) |
InChI |
InChI=1S/2C10H20O2.C6H14N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1 |
Clave InChI |
PZAQDVNYNJBUTM-BLUNCNMSSA-L |
SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
SMILES isomérico |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2] |
SMILES canónico |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aroplatin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















